
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole is an organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a methylcyclopropyl group. The compound’s distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Introduction of dimethoxy groups: Methoxylation of the benzodioxole ring can be performed using methanol and an acid catalyst.
Attachment of the methylcyclopropyl group: This step involves the alkylation of the dimethoxybenzodioxole with a suitable cyclopropyl derivative under basic conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzodioxole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups, forming thioethers or amines.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4,5-Dimethoxy-6-(2-methylcyclopropyl)-2H-1,3-benzodioxole can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound has a similar benzodioxole core but differs in the substituents, leading to different chemical and biological properties.
5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone: Another benzodioxole derivative with distinct substituents, showing different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
94358-40-4 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
4,5-dimethoxy-6-(2-methylcyclopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O4/c1-7-4-8(7)9-5-10-12(17-6-16-10)13(15-3)11(9)14-2/h5,7-8H,4,6H2,1-3H3 |
Clave InChI |
WDZGSKSZKZIGFW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC3=C(C(=C2OC)OC)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)

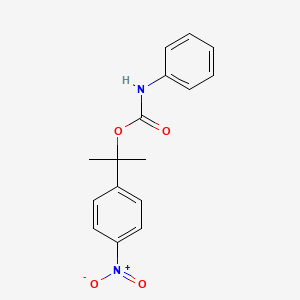
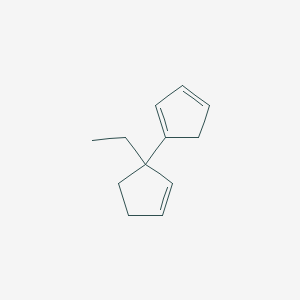

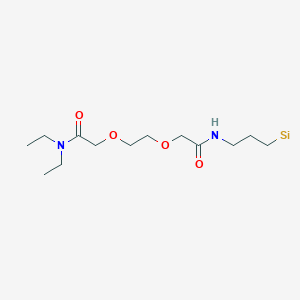
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
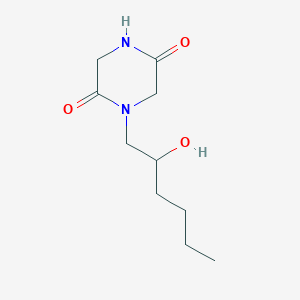
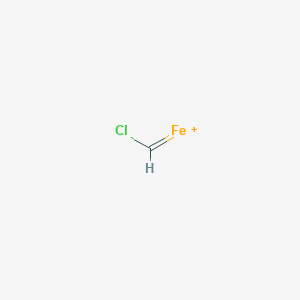

![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
